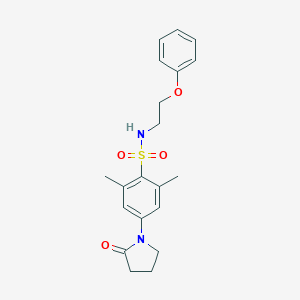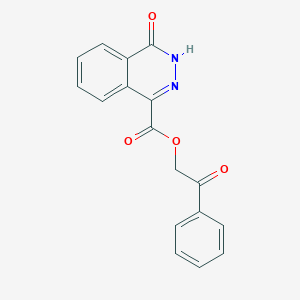![molecular formula C21H26N2O3 B299700 N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide (TEPP-46) is a small molecule inhibitor that has been developed as a tool for studying the role of the transcription factor, Peroxisome Proliferator-Activated Receptor (PPAR) in various biological processes. PPAR is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. TEPP-46 has been shown to selectively inhibit the transcriptional activity of PPARα and PPARγ isoforms, making it a valuable tool for investigating the physiological and pathological roles of these isoforms.
Mécanisme D'action
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide inhibits the transcriptional activity of PPARα and PPARγ by binding to the ligand-binding domain of these receptors. This prevents the binding of endogenous ligands such as fatty acids and prostaglandins, which normally activate PPAR-mediated gene expression. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to be a selective inhibitor of PPARα and PPARγ, with little or no effect on other nuclear receptors such as PPARδ and retinoid X receptor (RXR).
Biochemical and Physiological Effects:
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects depending on the cell type and experimental conditions. For example, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to reduce lipid accumulation and inflammation in liver and adipose tissue by inhibiting PPARα-mediated gene expression. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has also been shown to inhibit adipocyte differentiation and improve insulin sensitivity by inhibiting PPARγ-mediated gene expression. In addition, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to inhibit cancer cell proliferation and survival by inhibiting PPAR-mediated signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has several advantages as a tool for studying PPAR isoforms in lab experiments. First, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a selective inhibitor of PPARα and PPARγ, which allows for specific investigation of the roles of these isoforms in various biological processes. Second, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a small molecule inhibitor that can be easily administered to cells or animals, making it a convenient tool for in vitro and in vivo studies. Third, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to be stable and non-toxic at concentrations used in lab experiments.
However, there are also limitations to the use of N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide in lab experiments. First, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a synthetic compound that may have off-target effects or interact with other cellular components. Second, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide may not accurately reflect the effects of endogenous ligands on PPAR isoforms, which may have different binding affinities and activation profiles. Finally, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide may not be suitable for studying the roles of PPAR isoforms in certain tissues or disease models, as the effects of PPAR inhibition may be context-dependent.
Orientations Futures
There are many future directions for research on N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide and its effects on PPAR isoforms. One area of interest is the development of more selective and potent PPAR inhibitors that can be used to investigate the roles of individual isoforms in greater detail. Another area of interest is the investigation of the effects of PPAR inhibition on other signaling pathways and cellular processes, such as autophagy and mitochondrial function. Finally, the use of N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide in animal models of disease may provide valuable insights into the therapeutic potential of PPAR inhibitors for the treatment of metabolic disorders, cancer, and other diseases.
Méthodes De Synthèse
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide can be synthesized via a multi-step process involving the reaction of 4-ethylphenol with ethyl chloroformate to form ethyl 4-ethylphenyl carbonate. This intermediate is then reacted with N-tert-butyl-2-aminobenzamide to form N-tert-butyl-2-{[(4-ethylphenoxy)carbonyl]amino}benzamide. Finally, this intermediate is reacted with acetic anhydride to form the desired product, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide.
Applications De Recherche Scientifique
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used extensively in scientific research to investigate the role of PPAR isoforms in various biological processes. For example, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used to study the role of PPARα in regulating lipid metabolism and inflammation in liver and adipose tissue. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has also been used to investigate the role of PPARγ in regulating adipocyte differentiation and insulin sensitivity. In addition, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used to study the effects of PPAR inhibition on cancer cell proliferation and survival.
Propriétés
Nom du produit |
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide |
|---|---|
Formule moléculaire |
C21H26N2O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-tert-butyl-2-[[2-(4-ethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-5-15-10-12-16(13-11-15)26-14-19(24)22-18-9-7-6-8-17(18)20(25)23-21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,24)(H,23,25) |
Clé InChI |
XQBDDHRKYHYLTO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)


![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)